molecular formula C21H22ClN5O2 B2490666 N-(2-chlorophenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide CAS No. 1421481-98-2

N-(2-chlorophenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No. B2490666
CAS RN: 1421481-98-2
M. Wt: 411.89
InChI Key: DNAUJZPSLOHGAC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Several studies have explored the antimicrobial properties of compounds related to N-(2-chlorophenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide. For instance, Demirbaş et al. (2010) investigated the synthesis and antimicrobial activities of new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. They found that some compounds exhibited good antimicrobial activities against various microorganisms, comparable to ampicillin (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010). Additionally, Desai, Dodiya, & Shihora (2011) synthesized a series of compounds with potential antimicrobial activities against various bacteria and fungi (Desai, Dodiya, & Shihora, 2011).

Molecular Interaction Studies

Molecular interaction studies have been conducted on compounds structurally similar to this compound. For example, Shim et al. (2002) explored the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, employing methods like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Biological Screening

Wujec & Typek (2023) focused on the synthesis of novel compounds including triazole derivatives, which are structurally related to this compound, and conducted biological screening for their potential therapeutic applications (Wujec & Typek, 2023).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-25-21(29)27(16-7-3-2-4-8-16)19(24-25)15-11-13-26(14-12-15)20(28)23-18-10-6-5-9-17(18)22/h2-10,15H,11-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAUJZPSLOHGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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